4-Bromo-3'-(trifluoromethoxy)biphenyl
Description
4-Bromo-3'-(trifluoromethoxy)biphenyl is a biphenyl derivative featuring a bromine atom at the para position of one phenyl ring and a trifluoromethoxy (-OCF₃) group at the meta position of the adjacent ring. This compound is of significant interest in medicinal chemistry and materials science due to the electronic effects imparted by its substituents. The bromine atom serves as a versatile handle for further functionalization (e.g., cross-coupling reactions), while the trifluoromethoxy group enhances lipophilicity and metabolic stability, making it valuable in drug design .
Properties
IUPAC Name |
1-bromo-4-[3-(trifluoromethoxy)phenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3O/c14-11-6-4-9(5-7-11)10-2-1-3-12(8-10)18-13(15,16)17/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFCZEOJHDLQFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3’-(trifluoromethoxy)biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. In this case, 4-bromo-1-iodobenzene and 3-(trifluoromethoxy)phenylboronic acid are commonly used as starting materials. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under inert conditions .
Industrial Production Methods: Industrial production of 4-Bromo-3’-(trifluoromethoxy)biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3’-(trifluoromethoxy)biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Coupling Reactions: The compound can participate in further Suzuki–Miyaura coupling reactions to form more complex biphenyl derivatives.
Oxidation and Reduction: The trifluoromethoxy group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Coupling Reactions: Extended biphenyl derivatives.
Oxidation and Reduction: Modified compounds with altered oxidation states of the trifluoromethoxy group.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H9BrF3O
- Molecular Weight : 331.12 g/mol
- Structural Characteristics : The compound features a biphenyl framework with a bromine atom at the 4-position and a trifluoromethoxy group at the 3'-position. This configuration imparts distinct electronic properties, influencing its reactivity and interactions with biological targets.
Synthetic Chemistry
4-Bromo-3'-(trifluoromethoxy)biphenyl is primarily utilized as an intermediate in organic synthesis. Its reactivity allows for various transformations:
- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura and other cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex molecules.
- Substitution Reactions : The bromine atom can be replaced by various nucleophiles, allowing for the introduction of diverse functional groups.
The compound's unique structure suggests potential biological applications, particularly in medicinal chemistry:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties against various bacterial strains. For example, studies have shown effective inhibition of Bacillus subtilis with an IC50 value of around 25 µM.
| Compound | IC50 (µM) | Target Organism |
|---|---|---|
| This compound | 25 | Bacillus subtilis |
| Standard Antibiotic (e.g., Penicillin) | 10 | Staphylococcus aureus |
- Anticancer Potential : Research has demonstrated selective cytotoxicity towards certain cancer cell lines, such as MCF-7 breast cancer cells, with an IC50 value of approximately 30 µM. The trifluoromethoxy group enhances lipophilicity, potentially improving the compound's interaction with cellular targets involved in cancer progression.
Material Science
In addition to its applications in organic synthesis and medicinal chemistry, this compound is explored for its role in developing advanced materials:
- Polymer Chemistry : Its reactivity can be harnessed to create functionalized polymers with specific properties, enhancing material performance in various industrial applications.
- Nanotechnology : The compound's unique electronic properties make it suitable for use in nanomaterials, potentially leading to innovations in electronics and photonics.
Antimicrobial Study
A study evaluated the antimicrobial activity of several trifluoromethoxy-containing compounds, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting that halogenated derivatives may enhance efficacy compared to non-halogenated counterparts.
Anticancer Research
Research into structurally analogous compounds revealed their ability to inhibit matrix metalloproteinases (MMPs), enzymes involved in cancer metastasis. This suggests that modifications to the biphenyl structure could lead to new therapeutic agents targeting cancer progression pathways .
Future Research Directions
Given the promising findings regarding the applications of this compound, several avenues for future research are proposed:
- Mechanistic Studies : Investigating the molecular mechanisms underlying its biological activities to better understand how structural variations influence efficacy.
- In Vivo Studies : Conducting animal model studies to assess therapeutic potential and safety profiles.
- Synthesis of Derivatives : Exploring modifications to enhance biological activity or reduce toxicity while maintaining desirable chemical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3’-(trifluoromethoxy)biphenyl depends on its specific application. In chemical reactions, the bromine atom and trifluoromethoxy group influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets vary based on the context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
Key Comparisons:
- 4-Bromo-2-(trifluoromethyl)-1,1'-biphenyl (CAS 227306-19-6) : This positional isomer substitutes bromine at the para position and a trifluoromethyl (-CF₃) group at the ortho position. The -CF₃ group is more electron-withdrawing than -OCF₃, leading to reduced electrophilic substitution reactivity but improved thermal stability. Molecular weight (301.1 g/mol) is comparable to 4-Bromo-3'-(trifluoromethoxy)biphenyl (est. ~315 g/mol), but the ortho-substituted CF₃ group may sterically hinder cross-coupling reactions .
- 3'-Bromo-[1,1'-biphenyl]-3-carbaldehyde (CAS 889858-12-2) : The aldehyde group at the meta position introduces polarity, increasing solubility in polar solvents. However, the lack of a trifluoromethoxy group reduces its utility in hydrophobic binding interactions, as seen in enzyme inhibition studies .
- 4′-(Trifluoromethoxy)-N-(4-(trifluoromethoxy)phenyl)-[1,1′-biphenyl]-4-sulfonamide (D2): This derivative, synthesized via Suzuki-Miyaura coupling, demonstrates enhanced enzymatic inhibition (e.g., DHODH inhibitors) due to dual trifluoromethoxy groups, which improve binding affinity in hydrophobic enzyme pockets compared to mono-substituted analogs .
Table 1: Substituent Effects on Key Properties
Biological Activity
4-Bromo-3'-(trifluoromethoxy)biphenyl is an organic compound that has garnered attention due to its unique structural features, which include a bromine atom and a trifluoromethoxy group. These substituents impart distinctive chemical properties, making it a subject of interest in various fields, particularly in medicinal chemistry and biological research. This article delves into the biological activity of this compound, examining its interactions with biomolecules, potential therapeutic applications, and relevant research findings.
This compound can be synthesized primarily through the Suzuki–Miyaura coupling reaction, utilizing 4-bromo-1-iodobenzene and 3-(trifluoromethoxy)phenylboronic acid as starting materials. The presence of the trifluoromethoxy group enhances the compound's electronic properties, influencing its reactivity and interactions in biological systems.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in nucleophilic aromatic substitution reactions, while the trifluoromethoxy group may facilitate interactions that modulate the activity of these targets. Understanding these mechanisms is crucial for exploring its potential therapeutic uses.
Biological Activity and Research Findings
Recent studies have investigated the biological effects of this compound, highlighting its potential applications in pharmacology:
Case Studies
A comparative analysis of similar biphenyl derivatives has provided insights into the biological activity of this compound:
These case studies indicate that modifications to the biphenyl structure can lead to varying biological activities, suggesting that this compound may also possess unique pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
